![molecular formula C23H24N4O B2820942 N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cinnamamide CAS No. 1798282-12-8](/img/structure/B2820942.png)
N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cinnamamide
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Overview
Description
“N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cinnamamide” is a complex organic compound. It contains a pyridin-4-yl group, a tetrahydro-1H-indazol-1-yl group, and a cinnamamide group . These groups are common in many bioactive compounds and could potentially give this compound a variety of biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydro-1H-indazol-1-yl group and the coupling of this group with the pyridin-4-yl group . The cinnamamide group could then be attached through an amide bond formation .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The pyridin-4-yl and tetrahydro-1H-indazol-1-yl groups could potentially form a planar structure, while the cinnamamide group could add some three-dimensionality .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. The pyridin-4-yl and tetrahydro-1H-indazol-1-yl groups could potentially undergo a variety of reactions, including nucleophilic substitutions and electrophilic additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, its solubility would depend on the polarity of its constituent groups, and its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
- The compound’s structure suggests potential use in nonlinear optical devices. Researchers have investigated its arrangement within layered inorganic materials, such as zirconium 4-sulfophenylphosphonate . The dense network of hydrogen bonds connecting water molecules and the compound in the interlayer space highlights its suitability for non-linear optical applications.
- Some derivatives of this compound have demonstrated better anti-fibrosis activity than existing drugs like Pirfenidone . Further exploration of its anti-fibrotic mechanisms could lead to novel therapeutic interventions.
- The compound’s structure contains pyridine and pyrimidine moieties, which are common in bioactive molecules. Investigating its interactions with biological targets could reveal new drug candidates .
Nonlinear Optics and Electro-Optic Materials
Anti-Fibrosis Activity
Biological Targets
Kovář, P., Škoda, J., Pospíšil, M., Melánová, K., Svoboda, J., Beneš, L., Kutálek, P., Zima, V., & Bureš, F. (2020). How N-(pyridin-4-yl)pyridin-4-amine and its methyl and nitro derivatives are arranged in the interlayer space of zirconium sulfophenylphosphonate: a problem solved by experimental and calculation methods. Journal of Computer-Aided Molecular Design, 34(2), 683–695. Link
Screening results for anti-fibrosis activity. Molecules, 25(22), 5226. (2020). Link
Synthesis, characterization, biological, and molecular docking studies of novel 2-(pyridin-2-yl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-2-amine derivatives. Russian Journal of General Chemistry, 92(5), 1005–1013. (2022). Link
Mechanism of Action
Target of Action
Similar compounds with indole and pyridine moieties have been found to interact with a variety of biological targets, including various enzymes and receptors .
Mode of Action
It’s known that compounds with similar structures can interact with their targets through a variety of mechanisms, including binding to active sites, allosteric modulation, or inducing conformational changes .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .
Pharmacokinetics
Similar compounds are often well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been found to induce a variety of effects at the molecular and cellular level, including changes in gene expression, enzyme activity, and cell signaling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-3-phenyl-N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c28-22(11-10-18-6-2-1-3-7-18)25-16-17-27-21-9-5-4-8-20(21)23(26-27)19-12-14-24-15-13-19/h1-3,6-7,10-15H,4-5,8-9,16-17H2,(H,25,28)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRLUUBNOCPBHK-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNC(=O)C=CC3=CC=CC=C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=NN2CCNC(=O)/C=C/C3=CC=CC=C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cinnamamide |
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